(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
Description
The compound “(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide” is a thiazolidinone derivative characterized by a unique combination of substituents: a 2-chlorobenzyl group at position 5, a 3-methoxyphenyl group at position 3, and a cyano-N-methylacetamide moiety. Thiazolidinones are recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound’s structural features, such as the electron-withdrawing chloro and cyano groups, along with the methoxy substituent, likely influence its physicochemical behavior and biological interactions .
Properties
IUPAC Name |
(2Z)-2-[5-[(2-chlorophenyl)methyl]-3-(3-methoxyphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-24-19(26)16(12-23)21-25(14-7-5-8-15(11-14)28-2)20(27)18(29-21)10-13-6-3-4-9-17(13)22/h3-9,11,18H,10H2,1-2H3,(H,24,26)/b21-16- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETZJPPOYBJFKY-PGMHBOJBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC=CC=C2Cl)C3=CC(=CC=C3)OC)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The thiazolidinone core structure has been associated with various pharmacological properties, including anticancer and antimicrobial effects.
Chemical Structure and Properties
The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the cyano group and substituted aromatic rings enhances its reactivity and potential biological interactions.
Biological Activity Overview
Research indicates that compounds with thiazolidinone structures exhibit significant biological activities, including:
- Anticancer Activity : Many thiazolidinones have been evaluated for their ability to inhibit cancer cell proliferation. For example, derivatives have shown promising results against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
- Antimicrobial Activity : Thiazolidinones have also been investigated for their antimicrobial properties. The presence of halogenated phenyl groups has been linked to increased activity against Gram-positive bacteria and fungi .
Anticancer Activity
A study exploring the anticancer properties of thiazolidinone derivatives demonstrated that certain compounds exhibited high cytotoxicity against MCF-7 cells, with some achieving over 90% inhibition of cell growth . Another investigation showed that modifications to the thiazolidinone structure could enhance potency through increased reactive oxygen species (ROS) production, leading to apoptosis in cancer cells .
Antimicrobial Activity
In a quantitative structure-activity relationship (QSAR) analysis, various thiazolidinone derivatives were screened for antimicrobial efficacy. Compounds with specific substituents displayed significant activity against Staphylococcus aureus and Escherichia coli, with the most effective derivatives containing chlorinated phenyl groups .
Table 1: Summary of Biological Activities of Thiazolidinone Derivatives
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Through ROS generation and mitochondrial dysfunction, the compound can trigger programmed cell death in malignant cells.
- Disruption of Bacterial Cell Wall Synthesis : Its structural components may target bacterial enzymes responsible for cell wall integrity.
Scientific Research Applications
- Antimicrobial Properties : Research has indicated that compounds with thiazolidinone moieties exhibit antimicrobial activity. The specific structure of (Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide suggests potential efficacy against various bacterial strains due to the presence of the thiazolidinone ring, which is known for its bioactivity .
- Anti-inflammatory Effects : In silico studies have shown that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. The docking studies suggest that this compound may selectively inhibit 5-LOX, potentially leading to reduced inflammation .
- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer progression. Preliminary studies have indicated that derivatives of thiazolidinones can exhibit significant cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
Case Studies and Research Findings
- In Silico Studies : Computational modeling has been utilized to predict the binding affinity of this compound to various biological targets. These studies suggest a strong interaction with 5-LOX, indicating a potential pathway for anti-inflammatory activity .
- In Vitro Evaluations : Laboratory experiments assessing the cytotoxicity of similar thiazolidinone derivatives have demonstrated promising results against human tumor cell lines, showcasing their potential as anticancer agents .
Chemical Reactions Analysis
Reaction Conditions and Yields
Note: Yields and conditions are inferred from analogous reactions in the search results .
Analytical Data for Related Compounds
The compound’s structural complexity suggests advanced characterization techniques (e.g., NMR, MS, IR). For comparison, analogous compounds exhibit:
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Melting Points : >245°C (e.g., 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)-3-[(4-ethoxy-3-iodophenyl)amino]prop-2-enamide) .
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Mass Spectrometry : Molecular ion peaks (e.g., m/z 516.7 for M-H⁻) and isotopic patterns consistent with halogenated structures .
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Elemental Analysis : Close agreement between calculated and found values for C, H, N (e.g., C: 42.88 vs. 42.99) .
a) Formation of the Thiazolidin-2-ylidene Core
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Condensation : A thiazolidinone intermediate reacts with triethylorthoformate under reflux, generating the ylidene structure via elimination of ethanol .
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Cyclization : Intramolecular attack forms the five-membered ring, stabilized by resonance.
b) Coupling with 2-Cyano-N-methylacetamide
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Acylation : The thiazolidin-2-ylidene intermediate reacts with cyanoacetic acid in the presence of coupling reagents (e.g., dicyclohexylcarbodiimide) to form an amide bond .
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Methylation : Subsequent alkylation with methyl iodide introduces the N-methyl group .
Key Challenges and Considerations
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Regioselectivity : Ensuring specific substitution patterns in the thiazolidin-2-ylidene and benzyl/phenyl groups.
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Thermal Stability : High melting points (>200°C) may necessitate careful control of reaction temperatures to avoid decomposition .
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Halogen Handling : Reactions involving chloro- or iodo-substituents require inert atmospheres and appropriate solvents .
Comparative Analysis of Reaction Yields
Higher yields correlate with optimized reflux times and reagent stoichiometry.
Comparison with Similar Compounds
Table 1: Structural and Hypothetical Pharmacological Comparisons
Physicochemical and Pharmacological Implications
- Lipophilicity : The 2-chlorobenzyl and 3-methoxyphenyl groups likely increase logP values, enhancing blood-brain barrier penetration but risking solubility issues.
- Metabolic Stability : The N-methyl group in the acetamide moiety may reduce oxidative metabolism compared to N-aryl analogs .
- Electronic Effects : The methoxy group’s electron-donating nature could stabilize charge-transfer interactions in enzyme active sites .
Q & A
Q. What are the recommended synthetic pathways for (Z)-2-(5-(2-chlorobenzyl)-3-(3-methoxyphenyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide?
The synthesis involves a multi-step approach:
- Step 1 : Condensation of 5-(2-chlorobenzyl)-3-(3-methoxyphenyl)thiazolidine-2,4-dione with cyanoacetic acid derivatives under acidic or basic conditions to form the thiazolidinone core.
- Step 2 : Introduction of the cyano group via Knoevenagel condensation, ensuring the (Z)-configuration by controlling reaction temperature (60–80°C) and solvent polarity (e.g., DMF or ethanol) .
- Step 3 : N-methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., K₂CO₃) .
Key Methodological Tips : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization or column chromatography.
Q. How can the structural configuration of this compound be validated experimentally?
- X-ray Crystallography : Use SHELXL for refinement to resolve the (Z)-stereochemistry. ORTEP-3 can visualize hydrogen bonding and π-π stacking interactions critical for stability .
- Spectroscopy :
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed during structural analysis?
- Refinement Strategies : Use SHELXL’s TWIN and BASF commands to model twinned data. For disorder, apply PART instructions to split occupancies .
- Hydrogen Bonding Analysis : Apply Etter’s graph-set notation (e.g., ) to classify intermolecular interactions and validate packing motifs .
Case Study : A 2021 study resolved thiazolidinone disorder by combining high-resolution data (d < 0.8 Å) with restraints on thermal parameters .
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
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Analog Synthesis : Modify substituents at the 2-chlorobenzyl or 3-methoxyphenyl positions. For example:
Position Modification Method 2-Chlorobenzyl Replace Cl with Br or CF₃ Ullmann coupling 3-Methoxyphenyl Introduce electron-withdrawing groups (NO₂, CN) Friedel-Crafts acylation -
Bioactivity Testing : Use in vitro assays (e.g., enzyme inhibition) and correlate results with Hammett constants (σ) or steric parameters .
Q. What experimental design principles optimize reaction yields for large-scale synthesis?
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Design of Experiments (DoE) : Apply factorial design to test variables (temperature, catalyst loading, solvent ratio). For example:
Factor Range Optimal Value Temperature 60–100°C 80°C Catalyst (Pd/C) 1–5 mol% 3 mol% Solvent (EtOH:H₂O) 70:30–90:10 85:15 -
Flow Chemistry : Use continuous-flow reactors to enhance reproducibility and reduce side reactions (e.g., epimerization) .
Q. How can researchers analyze hydrogen-bonding networks to predict solubility or stability?
- Graph-Set Analysis : Classify motifs (e.g., chains, rings) using Etter’s rules. For example, a motif may indicate dimerization .
- Solubility Prediction : Correlate H-bond donor/acceptor counts with logP values. Compounds with >3 H-bond donors typically exhibit lower solubility in non-polar solvents .
Q. Notes for Methodological Rigor
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
